REACTION_CXSMILES
|
B(Br)(Br)Br.C[O:6][CH2:7][C:8]1[C:13]([CH3:14])=[C:12]([N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[N:11]=[CH:10][N:9]=1.[OH-].[Na+]>ClCCl>[OH:6][CH2:7][C:8]1[C:13]([CH3:14])=[C:12]([N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[N:11]=[CH:10][N:9]=1 |f:2.3|
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
4-methoxymethyl-5-methyl-6-piperidinopyrimidine
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COCC1=NC=NC(=C1C)N1CCCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After a further 2 hours the mixture was poured onto ice
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Extracts were dried (K2CO3)
|
Type
|
CUSTOM
|
Details
|
was triturated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=NC=NC(=C1C)N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |